20-Hydroxyecdysone 22-phosphate
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Description
20-hydroxyecdysone 22-phosphate is an ecdysone phosphate. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Role in Insect Development and Metamorphosis
20-Hydroxyecdysone 22-phosphate plays a critical role in the development and metamorphosis of insects. It has been identified in the eggs and ovaries of various insect species, including the silkworm Bombyx mori and the desert locust Schistocerca gregaria. This compound is involved in the hormonal regulation of insect molting and metamorphosis, serving as a source of free hormone during embryogenesis (Isaac, Rose, Rees, & Goodwin, 1983), (Ohnishi, Hiramoto, Fujimoto, Kakinuma, & Ikekawa, 1989).
Involvement in Insect Detoxification Mechanisms
Research on the tobacco budworm Heliothis virescens revealed that this compound is involved in detoxification mechanisms. When administered orally to larvae, it is converted to nonpolar metabolites, indicating a detoxification pathway for this compound in insects (Kubo, Komatsu, Asaka, & Boer, 1987).
Biosynthesis and Metabolic Pathways
Studies have delved into the biosynthesis of this compound in various organisms, including the Ajuga hairy roots and the silkworm Bombyx mori. These studies highlight the complex metabolic pathways and enzymatic processes involved in producing this compound (Tsukagoshi, Ohyama, Seki, Akashi, Muranaka, Suzuki, & Fujimoto, 2016), (Maeda, Nakashima, Yamada, Hara, Fujimoto, Ito, & Sonobe, 2008).
Potential Defensive Function in Insects
A study on the insect Chrysolina carnifex found a high concentration of 22-acetyl-20-hydroxyecdysone in its defense gland secretion, suggesting a potential defensive function for this compound in insects. This finding opens avenues for exploring the role of ecdysteroids in insect defense mechanisms (Laurent, Braekman, Daloze, & Pasteels, 2003).
Impact on Gene Expression and Developmental Processes
Research has demonstrated the impact of this compound on gene expression and various developmental processes in insects. It influences the transcription of specific genes, thereby playing a role in the regulation of developmental transitions (Petryk, Warren, Marqués, Jarcho, Gilbert, Kahler, Parvy, Li, Dauphin-Villemant, & O’Connor, 2003).
Properties
Molecular Formula |
C27H45O10P |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O10P/c1-23(2,31)9-8-22(37-38(34,35)36)26(5,32)21-7-11-27(33)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-33H,6-11,13-14H2,1-5H3,(H2,34,35,36)/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |
InChI Key |
VQMWDPXOYFYYKP-YPVLXUMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)OP(=O)(O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |
Synonyms |
20-hydroxyecdysone-22-phosphate |
Origin of Product |
United States |
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